2-Iodo-6-nitroisonicotinic acid

Description

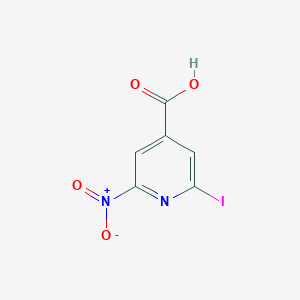

2-Iodo-6-nitroisonicotinic acid is a halogenated nitro-substituted derivative of isonicotinic acid. The compound combines an iodine substituent at the 2-position and a nitro group at the 6-position on the pyridine ring, with a carboxylic acid group at the 3-position (isonicotinic acid framework).

Properties

Molecular Formula |

C6H3IN2O4 |

|---|---|

Molecular Weight |

294.00 g/mol |

IUPAC Name |

2-iodo-6-nitropyridine-4-carboxylic acid |

InChI |

InChI=1S/C6H3IN2O4/c7-4-1-3(6(10)11)2-5(8-4)9(12)13/h1-2H,(H,10,11) |

InChI Key |

IZPROFMVAZPPGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1[N+](=O)[O-])I)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-nitroisonicotinic acid typically involves the iodination of 6-nitroisonicotinic acid. One common method is the reaction of 6-nitroisonicotinic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-nitroisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Reducing agents such as tin(II) chloride or iron powder in acidic medium.

Substitution: Nucleophiles like sodium azide, potassium cyanide, and thiourea in polar solvents.

Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products

Reduction: 2-Amino-6-iodoisonicotinic acid.

Substitution: Various substituted isonicotinic acids depending on the nucleophile used.

Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

2-Iodo-6-nitroisonicotinic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Iodo-6-nitroisonicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the iodine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Iodo-6-nitroaniline (CAS 100704-34-5)

- Structure : Contains a nitro group at the 6-position and iodine at the 2-position on an aniline (benzene with NH₂) backbone.

- Reactivity: The absence of the carboxylic acid group limits its utility in coupling reactions (e.g., peptide synthesis) but enhances its suitability for electrophilic substitution reactions in aromatic systems .

- Applications : Primarily used as an intermediate in dye synthesis or nitroarene-based pharmaceuticals.

2-Chloro-6-methylisonicotinic Acid (CAS 503555-50-8)

- Structure : Features a chlorine substituent at the 2-position and a methyl group at the 6-position on the isonicotinic acid backbone.

- Key Differences :

- Halogen Type : Chlorine (smaller atomic radius, higher electronegativity) vs. iodine (larger, less electronegative). Iodine may enhance stability in radical reactions or act as a leaving group in nucleophilic substitutions.

- Substituent Effects : The nitro group in 2-iodo-6-nitroisonicotinic acid introduces strong electron-withdrawing effects, which could reduce basicity of the pyridine ring compared to the methyl group in 2-chloro-6-methylisonicotinic acid .

- Applications : 2-Chloro-6-methylisonicotinic acid is utilized in agrochemicals and as a ligand in coordination chemistry.

2-(Trifluoromethoxy)isonicotinic Acid

- Structure : Contains a trifluoromethoxy (-OCF₃) group at the 2-position.

- Key Differences: Electron-Withdrawing Effects: The trifluoromethoxy group is less electron-withdrawing than a nitro group but provides enhanced lipophilicity, which is advantageous in drug design for blood-brain barrier penetration. Synthetic Challenges: Introducing iodine and nitro groups may require harsher reaction conditions (e.g., nitration with HNO₃/H2SO4) compared to trifluoromethoxy installation .

- Safety : Classified under H319 (serious eye irritation) and H335 (respiratory tract irritation), similar to other halogenated isonicotinic acids .

Tabular Comparison of Key Properties

| Compound | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|

| This compound | Iodo (2), Nitro (6) | Not available | Carboxylic acid | Synthetic intermediates, drug discovery |

| 2-Iodo-6-nitroaniline | Iodo (2), Nitro (6) | 264.02 | Amine | Dye/pharmaceutical intermediates |

| 2-Chloro-6-methylisonicotinic acid | Chloro (2), Methyl (6) | Not available | Carboxylic acid | Agrochemicals, coordination chemistry |

| 2-(Trifluoromethoxy)isonicotinic acid | Trifluoromethoxy (2) | Not available | Carboxylic acid | Medicinal chemistry, CNS drugs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.